molecular formula C13H19NO B185543 (2-(Piperidin-1-ylmethyl)phenyl)methanol CAS No. 91271-61-3

(2-(Piperidin-1-ylmethyl)phenyl)methanol

Cat. No. B185543
CAS RN: 91271-61-3
M. Wt: 205.3 g/mol
InChI Key: KZSCBYKUUQJGNN-UHFFFAOYSA-N
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Description

“(2-(Piperidin-1-ylmethyl)phenyl)methanol” is a chemical compound with the molecular formula C13H19NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “(2-(Piperidin-1-ylmethyl)phenyl)methanol” consists of a phenyl group (a ring of six carbon atoms) attached to a methanol group through a piperidin-1-ylmethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-(Piperidin-1-ylmethyl)phenyl)methanol” are not detailed in the search results, piperidine derivatives are known to undergo various types of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

“(2-(Piperidin-1-ylmethyl)phenyl)methanol” has a molar mass of 205.3 g/mol. It has a density of 1.082 g/cm³. The compound melts at 72-73 ºC and boils at 319.6°C at 760 mmHg. Its flash point is 146.5°C. The vapor pressure is 0.00014mmHg at 25°C, and the refractive index is 1.57 .

Scientific Research Applications

Structural and Theoretical Studies

  • The compound [(2-(Piperidin-1-ylmethyl)phenyl)methanol] and its derivatives have been synthesized and characterized using various spectroscopic techniques. The studies often involve the exploration of the compound's thermal, optical, and structural properties. For instance, (C. S. Karthik et al., 2021) conducted thermal, optical, etching, and structural studies on a similar compound, providing insights into the compound's stability and electronic properties.

Applications in Drug Synthesis

  • Compounds related to (2-(Piperidin-1-ylmethyl)phenyl)methanol have been reported in the context of drug synthesis, particularly as intermediates or side products. For example, (Tamira Eckhardt et al., 2020) described the structural characterization of a related compound as a side product in the synthesis of new anti-tuberculosis drug candidates.

Antitubercular Activities

  • Some derivatives of (2-(Piperidin-1-ylmethyl)phenyl)methanol have been explored for their antitubercular activities. (S. S. Bisht et al., 2010) synthesized a series of compounds and evaluated their antitubercular activity, demonstrating the potential of these compounds in tuberculosis treatment.

Solvent Effects in Chemical Reactions

  • The solvent-dependent dynamics and chemical behaviors of compounds related to (2-(Piperidin-1-ylmethyl)phenyl)methanol have been studied. This includes investigations into how different solvents can affect reaction rates and product formation. (Y. Manolova et al., 2017) examined the excited-state dynamics of a related compound, offering insights into solvent effects on intramolecular processes.

Future Directions

Piperidine derivatives, such as “(2-(Piperidin-1-ylmethyl)phenyl)methanol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-7-3-2-6-12(13)10-14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSCBYKUUQJGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351179
Record name [2-(piperidin-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Piperidin-1-ylmethyl)phenyl)methanol

CAS RN

91271-61-3
Record name 2-(1-Piperidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91271-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(piperidin-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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